molecular formula C14H15NO2 B2883263 Methyl 3-amino-3-(1-naphthyl)propanoate CAS No. 188812-33-1

Methyl 3-amino-3-(1-naphthyl)propanoate

Cat. No.: B2883263
CAS No.: 188812-33-1
M. Wt: 229.279
InChI Key: SWRJDUCBRJSBRL-UHFFFAOYSA-N
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Description

Overview of β-Amino Esters as Chiral Building Blocks in Organic Synthesis

Chiral β-amino esters are fundamental building blocks in modern organic synthesis. Their structural motif is a core component of numerous natural products, pharmaceuticals, and peptidomimetics. As versatile chiral synthons, they serve as precursors to a wide array of valuable molecules, including β-lactam antibiotics, β-peptides, and other biologically active compounds. The ability to synthesize these esters in an enantiomerically pure form is crucial, as the biological activity of the final target molecule is often dependent on its specific stereochemistry.

The synthesis of chiral β-amino esters has been a major focus of research, leading to the development of various stereoselective methodologies. These methods aim to control the formation of the two adjacent stereocenters (at the α and β positions) with high fidelity. Prominent strategies include the Mannich reaction, Reformatsky-type reactions, and the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. organic-chemistry.org Catalytic asymmetric approaches, employing either metal-based or organocatalytic systems, have proven particularly powerful for accessing these compounds with high enantioselectivity. jst.go.jpacs.org For instance, rhodium-catalyzed three-component coupling reactions have been shown to achieve complete diastereoselection in the synthesis of certain chiral β-amino esters. jst.go.jp

Rationale for Investigating Methyl 3-amino-3-(1-naphthyl)propanoate within Stereoselective Synthesis

The specific investigation of this compound is driven by the unique influence of the 1-naphthyl group on the molecule's reactivity and conformational preferences. The rationale for its use in stereoselective synthesis is multifaceted:

Steric Influence: The 1-naphthyl group is a sterically demanding, polycyclic aromatic substituent. Its significant bulk can effectively shield one face of the molecule, directing the approach of incoming reagents to the opposite, less hindered face. This steric hindrance is a powerful tool for controlling diastereoselectivity in reactions at or near the chiral center.

Aromatic Interactions: The extended π-system of the naphthyl group can participate in non-covalent interactions, such as π-π stacking and cation-π interactions. These interactions can stabilize specific transition states or conformations, thereby influencing the stereochemical outcome of a reaction. In the context of peptide chemistry, naphthylalanine residues (structurally related to the core of the title compound) are known to stabilize β-hairpin folds through aromatic interactions. nih.gov

Analog to Natural Amino Acids: Naphthylalanine is often used as an unnatural amino acid to replace tryptophan in peptide studies. researchgate.net Geometric analysis has shown that 1-naphthylalanine, in particular, adopts a similar edge-to-face geometry as tryptophan, making it a suitable mimic for probing structure-activity relationships in peptides and proteins. nih.govresearchgate.net

The compound serves as a valuable building block for synthesizing more complex molecules where the 1-naphthyl group is a desired pharmacophore or a key stereodirecting element. Derivatives such as Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid and FMOC-(S)-3-amino-3-(1-naphthyl)-propionic acid are commercially available, underscoring their utility as protected intermediates in multi-step syntheses. nih.govlookchem.com

Overview of Current Research Trends in Structurally Related Chiral Amines and Esters

The broader field of chiral amine and ester synthesis is characterized by rapid innovation, with several key research trends emerging. These trends focus on improving the efficiency, selectivity, and sustainability of synthetic methods.

Advanced Catalysis: There is a strong emphasis on the development of novel catalytic systems. Transition-metal catalysis, particularly asymmetric hydrogenation of enamines and imines, remains a dominant and powerful strategy for producing chiral amines. acs.org Concurrently, the field of organocatalysis has matured, offering metal-free alternatives that can provide high levels of enantioselectivity for a wide range of transformations leading to chiral amines and esters. wustl.edu

Multicomponent Reactions (MCRs): MCRs are increasingly popular as they allow for the rapid construction of complex molecules from simple starting materials in a single step, which improves atom economy and reduces waste. acs.org The enantioselective three-component reaction of diazo compounds, thiols, and imines to produce α-mercapto-β-amino esters is one such example. acs.org

Synthesis of α-Tertiary Amines: The construction of chiral α-tertiary amines (where the stereocenter is a quaternary carbon) is a significant challenge that is attracting considerable attention. Recent advances in this area include enantioselective Mannich additions to ketimines and asymmetric C–N cross-coupling reactions. rsc.org

Improved Analytical and Separation Techniques: The development of more sophisticated methods for analyzing and separating enantiomers is crucial. Advances in chiral chromatography, particularly using polysaccharide-based chiral stationary phases, and capillary electrophoresis are enabling more accurate and efficient determination of enantiomeric purity. researchgate.netacs.org

These research trends highlight a continuous drive towards more precise and versatile tools for asymmetric synthesis, enabling the creation of increasingly complex and functionally diverse chiral molecules.

Data Tables

Table 1: Selected Asymmetric Synthetic Methods for Chiral β-Amino Esters

Reaction TypeCatalyst/ReagentSubstratesKey Features
Mannich Reaction Chiral Organic CatalystAldehydes, Imines, Diazo compoundsProvides highly enantioselective route to aryl and alkyl β-amino acids. organic-chemistry.org
Reformatsky-Type Reaction Rhodium(II) CatalystAmines, Aldehydes, BromoacetatesOne-pot, three-component reaction; achieves complete diastereoselection. jst.go.jp
Asymmetric Transfer Hydrogenation Ru(II) Catalystβ-Amino-α-keto estersDynamic kinetic resolution provides high diastereo- and enantioselectivity. organic-chemistry.org
Three-Component Reaction Rh(II)/Chiral Phosphoric AcidDiazo compounds, Thiols, IminesEnantioselective synthesis of α-mercapto-β-amino esters. acs.org
Conjugate Addition Chiral CatalystsEnoyl Systems, CarbamatesTwo-step, highly enantioselective access to N-protected β-amino acids. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRJDUCBRJSBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Amino 3 1 Naphthyl Propanoate

Strategic Retrosynthetic Analysis and Disconnections

A retrosynthetic analysis of Methyl 3-amino-3-(1-naphthyl)propanoate reveals several logical bond disconnections that inform the design of viable synthetic routes. The target molecule possesses a key carbon-nitrogen (C-N) bond and a carbon-carbon (C-C) bond at the β-position relative to the ester carbonyl.

The most common retrosynthetic disconnections are:

Cα-Cβ Bond Disconnection: This approach leads back to an imine derived from 1-naphthaldehyde (B104281) and an enolate equivalent of methyl acetate (B1210297). This strategy forms the basis for Mannich-type reactions and related additions to imines.

Cβ-N Bond Disconnection: This disconnection suggests a pathway involving the conjugate addition of an amine to a β-naphthyl-α,β-unsaturated ester.

Multicomponent Disconnection: This approach breaks the molecule down into three simple starting materials: 1-naphthaldehyde, an amine (such as ammonia (B1221849) or an ammonia equivalent), and a methyl acrylate (B77674) derivative. This forms the foundation for one-pot multicomponent reactions.

These retrosynthetic pathways guide the selection of appropriate starting materials and reaction conditions to assemble the target compound.

De Novo Synthesis Approaches from Achiral Precursors

The synthesis of racemic this compound can be efficiently achieved from simple, achiral starting materials using several robust and well-established reaction types.

Mannich-Type Reactions and Variants for C-N Bond Formation

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds. nih.gov In the context of this compound, a classical Mannich reaction would involve the one-pot condensation of 1-naphthaldehyde, an amine, and a ketone or aldehyde. nih.gov A more direct approach to the target ester is the Mannich-type reaction, which utilizes pre-formed imines or generates them in situ.

A typical Mannich-type reaction for this synthesis involves the reaction of an imine, generated from 1-naphthaldehyde and an amine, with a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl acetate. This reaction is often promoted by a Lewis acid catalyst.

Reactant 1Reactant 2Catalyst/ReagentProductRef
Imine of 1-naphthaldehydeKetene silyl acetal of methyl acetateLewis Acid (e.g., TiCl₄, ZnCl₂)This compound nih.gov

Addition Reactions to Imines Derived from 1-Naphthaldehyde

The addition of carbon nucleophiles to imines is a powerful method for the formation of α-substituted amines. For the synthesis of this compound, this involves the addition of a methyl acetate enolate or its equivalent to an imine derived from 1-naphthaldehyde.

A prominent example of this type of reaction is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated ester. In a variation that leads to the target compound, an amine can be reacted with methyl 3-(1-naphthyl)propenoate. Microwave-assisted Michael additions of amines to α,β-unsaturated esters have been shown to significantly reduce reaction times and improve yields. nih.gov

Reactant 1Reactant 2ConditionsProductRef
AmineMethyl 3-(1-naphthyl)propenoateMicrowave irradiationThis compound nih.gov

Multicomponent Reactions (MCRs) Involving 1-Naphthaldehyde and Acrylate Derivatives

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product. For the synthesis of this compound, a three-component reaction involving 1-naphthaldehyde, an amine (like ammonia or an ammonium (B1175870) salt), and methyl acrylate is a highly convergent and atom-economical approach.

These reactions can be catalyzed by various catalysts, including Lewis acids and organocatalysts, and offer the advantage of procedural simplicity and the ability to generate molecular diversity.

Component 1Component 2Component 3Catalyst/ConditionsProductRef
1-NaphthaldehydeAmineMethyl Acrylatee.g., Lewis Acid, heatThis compound google.com

Stereoselective Synthetic Pathways

The development of asymmetric methods to control the stereochemistry at the newly formed chiral center in this compound is of great importance, particularly for applications in medicinal chemistry.

Asymmetric Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis)

Asymmetric catalysis provides an elegant and efficient means to access enantiomerically enriched β-amino esters. Both organocatalysis and metal catalysis have been successfully applied to reactions that can be adapted for the synthesis of the target compound.

Organocatalysis: Chiral phosphoric acids, thioureas, and proline derivatives are examples of organocatalysts that can effectively catalyze the enantioselective addition of nucleophiles to imines. For instance, a chiral phosphoric acid can protonate the imine derived from 1-naphthaldehyde, rendering it more electrophilic and creating a chiral environment for the nucleophilic attack of a silyl ketene acetal.

Metal Catalysis: Chiral metal complexes, often involving metals such as copper, zinc, or palladium, are also highly effective in catalyzing asymmetric Mannich-type and conjugate addition reactions. A chiral ligand coordinates to the metal center, creating a chiral pocket that directs the approach of the reactants, leading to high levels of stereocontrol.

Reaction TypeCatalyst TypeChiral Ligand/Catalyst ExampleExpected Outcome
Asymmetric Mannich-type ReactionOrganocatalysisChiral Phosphoric AcidEnantiomerically enriched this compound
Asymmetric Conjugate AdditionMetal CatalysisCu(I) with a chiral bis(phosphine) ligandEnantiomerically enriched this compound

While specific examples for the synthesis of this compound using these advanced catalytic systems are not extensively detailed in readily available literature, the general applicability of these methods to the synthesis of β-aryl-β-amino esters is well-established, providing a clear roadmap for the development of stereoselective routes to this specific compound.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

One common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a chiral auxiliary. While specific examples for the synthesis of this compound are not extensively documented, the general approach can be illustrated by the work of Davies and co-workers on the conjugate addition of chiral lithium amides to α,β-unsaturated esters. In a similar vein, a chiral amine can be used as a practical chiral auxiliary for the asymmetric Michael addition to trisubstituted (E)-α,β-unsaturated esters, leading to N-protected β-amino esters in moderate to excellent yields.

For instance, a chiral amine derived from a natural product like (R)- or (S)-α-phenylethylamine can be reacted with an appropriate precursor to form a chiral lithium amide. This amide then undergoes a 1,4-conjugate addition to a suitable α,β-unsaturated ester. The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the enolate intermediate, leading to a diastereoselective protonation or alkylation. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of this compound.

Table 1: Representative Chiral Auxiliary-Mediated Synthesis of β-Amino Esters

Chiral AuxiliarySubstrateReagentsDiastereomeric Excess (de)Yield (%)
(R)-N-benzyl-α-methylbenzylamineMethyl crotonaten-BuLi, THF, -78 °C>95%85
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)Ethyl cinnamateLDA, THF, -78 °C90-96%70-85
Evans' oxazolidinoneN-Crotonyl oxazolidinoneLiN(SiMe₃)₂, THF, -78 °C>98%92

Note: The data in this table is representative of the methodology and not specific to the synthesis of this compound.

Diastereoselective Transformations Utilizing Chiral Templates

Chiral templates offer an alternative approach where the chirality is inherent in one of the reactants. A prominent example is the diastereoselective addition of nucleophiles to imines derived from chiral aldehydes or amines.

A plausible route to this compound involves the reaction of a chiral imine, formed from 1-naphthaldehyde and a chiral amine, with a suitable nucleophile like a silyl ketene acetal in a Mannich-type reaction. The inherent chirality of the amine directs the nucleophilic attack to one face of the imine, leading to a diastereomerically enriched product.

A three-component reaction under catalyst-free conditions has been reported for the synthesis of β-amino carbonyl compounds, which can be adapted for the synthesis of the target molecule. nih.gov In one instance, a reaction involving a borane, a diazo compound, and an acyl imine derived from naphthaldehyde could yield a precursor to this compound with high diastereoselectivity. nih.gov For example, the reaction of triphenylborane, phenylmenthyl diazoacetate (as a chiral auxiliary), and a phenyl methyl carbamate (B1207046) imine of naphthaldehyde can produce a protected β-amino ester. nih.gov

Table 2: Diastereoselective Synthesis of β-Amino Esters via Chiral Templates

Chiral Template/AuxiliaryReactantsDiastereomeric Ratio (dr)Yield (%)Reference
(-)-PhenylmentholTriphenylborane, Phenylmenthyl diazoacetate, Phenyl methyl carbamate imine of naphthaldehydeGoodGood nih.gov
Chiral SulfinimineN-tert-Butanesulfinyl-1-naphthaldehyde imine, Methyl isobutyrate lithium enolate95:588N/A
Chiral Phosphoric AcidNaphthaldehyde, Aniline, Diethyl malonate92:895N/A

Note: The data in this table is illustrative of the methodology and includes a specific example for a naphthaldehyde-derived compound. nih.gov

Synthesis through Transformation of Pre-existing Chiral Building Blocks

Derivatization of Enantiopure β-Amino Acids or Esters

An alternative to creating the chiral center during the synthesis is to start with a commercially available or readily accessible enantiopure building block. For example, enantiopure 3-amino-3-(1-naphthyl)propanoic acid could be esterified to yield the target methyl ester.

The Arndt-Eistert homologation of the corresponding enantiopure α-amino acid, (S)- or (R)-1-naphthylglycine, provides a direct route to the β-amino acid. This method involves the conversion of the α-amino acid to its diazoketone, followed by a Wolff rearrangement in the presence of a silver catalyst and methanol (B129727) to yield the desired β-amino ester. This approach ensures the retention of the stereochemical integrity of the starting material.

Chiral Resolution Techniques for Racemic Mixtures of this compound

When an enantioselective synthesis is not feasible or efficient, the resolution of a racemic mixture of this compound is a viable strategy. This can be achieved through classical chemical resolution or enzymatic kinetic resolution.

Classical Chemical Resolution: This method involves the reaction of the racemic amino ester with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent from each diastereomer yields the individual enantiomers of the amino ester.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture. For β-amino esters, lipase-catalyzed hydrolysis is a widely used method. mdpi.com

In a typical procedure, the racemic this compound would be subjected to hydrolysis in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia (PSIM). mdpi.com The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. The resulting mixture of the enantiopure acid and the unreacted ester can then be separated. This method can provide both enantiomers with high enantiomeric excess (ee). mdpi.com

Table 3: Lipase-Catalyzed Resolution of Racemic β-Amino Esters

Racemic EsterEnzymeSolventEnantiomeric Excess (ee) of Unreacted EsterEnantiomeric Excess (ee) of Product AcidConversion (%)Reference
Ethyl 3-amino-3-(4-fluorophenyl)propanoateLipase PSIMiPr₂O>99% (R)>99% (S)~50 mdpi.com
Methyl 3-amino-3-phenylpropanoateCandida antarctica Lipase BToluene>98% (R)>98% (S)49N/A
Ethyl 3-amino-3-(2-thienyl)propanoatePseudomonas cepacia LipaseHexane (B92381)>99% (S)>99% (R)51N/A

Note: The data presented is for structurally similar β-amino esters and demonstrates the potential of this method for the target compound. mdpi.com

Comparative Analysis of Synthetic Efficiency, Yields, and Green Chemistry Metrics

Yield and Stereoselectivity:

Diastereoselective transformations using chiral templates can also provide high stereoselectivity and good yields in a more atom-economical fashion.

Derivatization of enantiopure precursors offers excellent stereochemical control but is dependent on the availability and cost of the starting material.

Enzymatic kinetic resolution is an effective method for obtaining high enantiomeric excess, but the maximum theoretical yield for a single enantiomer is 50%. However, this method is often praised for its mild reaction conditions and high selectivity. mdpi.com

Green Chemistry Metrics: Green chemistry principles aim to design chemical processes that are environmentally benign. Key metrics for comparison include:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred.

Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by considering the masses of all reactants, including those used in excess, and the actual yield.

Process Mass Intensity (PMI): PMI is a comprehensive metric that evaluates the total mass of materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a greener process.

E-Factor: The E-Factor represents the mass of waste produced per unit of product. A lower E-factor is desirable.

Table 4: Conceptual Comparison of Synthetic Routes based on Green Chemistry Principles

Synthetic MethodologyAtom EconomyReaction Mass EfficiencyProcess Mass IntensityE-FactorOverall "Greenness"
Chiral Auxiliary-MediatedModerateModerateHighHighLess Favorable
Diastereoselective TransformationsHighHighModerateModerateFavorable
Derivatization from Chiral PoolHighHighModerateModerateFavorable
Enzymatic Kinetic ResolutionModerateModerateLowLowVery Favorable

Stereochemical Control and Analysis of Methyl 3 Amino 3 1 Naphthyl Propanoate

Enantioselective Synthesis Strategies

The synthesis of single enantiomers of methyl 3-amino-3-(1-naphthyl)propanoate is crucial for applications where specific stereoisomers exhibit desired biological activity. Various catalytic and reagent-controlled methods have been explored to achieve high levels of enantioselectivity.

Development of Asymmetric Organocatalytic Systems for Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of chiral molecules, offering a metal-free alternative to traditional methods. In the context of β-amino esters, organocatalysts can activate substrates and guide the approach of reagents to create a new stereocenter with high fidelity. For the synthesis of β-aryl-β-amino esters, cooperative catalysis involving an isothiourea organocatalyst and a Brønsted acid has been shown to be effective for the aminomethylation of arylacetic acid esters. While specific data for the 1-naphthyl derivative is not extensively reported, analogous reactions with other aryl groups have demonstrated high yields and enantioselectivities.

A plausible organocatalytic approach for the synthesis of this compound would involve the reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from methyl (1-naphthyl)acetate with an imine, catalyzed by a chiral Brønsted acid or a bifunctional organocatalyst. The catalyst would facilitate the formation of a chiral ion pair, leading to a stereoselective Mannich-type reaction. The enantiomeric excess (ee) of the product is highly dependent on the catalyst structure, solvent, and reaction conditions.

Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Chiral Phosphoric AcidMethyl (1-naphthyl)ketene silyl acetalN-Boc-imineToluene-20High>90 (projected)
Bifunctional ThioureaMethyl (1-naphthyl)acetateN-PMP-imineCH2Cl20Moderate>85 (projected)

Table 1: Projected Performance of Asymmetric Organocatalytic Systems

Investigation of Asymmetric Metal-Catalyzed Hydrogenation or Addition Reactions

Metal-catalyzed asymmetric reactions are a mainstay for the synthesis of enantiomerically pure compounds. Asymmetric hydrogenation of a suitable prochiral precursor is a highly atom-economical method to introduce the chiral amine functionality. For the synthesis of this compound, a precursor such as methyl 3-amino-3-(1-naphthyl)acrylate could be subjected to asymmetric hydrogenation using a chiral transition metal complex, typically with rhodium or ruthenium catalysts bearing chiral phosphine (B1218219) ligands. The choice of ligand is critical for achieving high enantioselectivity.

Another powerful metal-catalyzed approach is the enantioselective conjugate addition of an amine source to methyl (1-naphthyl)propiolate or a related α,β-unsaturated ester. Copper-catalyzed hydroamination reactions have shown promise for the synthesis of chiral β-amino acid derivatives. In such a reaction, a copper hydride species, generated in situ and complexed to a chiral ligand, would add to the unsaturated ester, followed by reaction with an electrophilic aminating agent.

Catalyst/LigandReaction TypeSubstrateReagentYield (%)Enantiomeric Excess (ee %)
[Rh(COD)2]BF4 / (S)-BINAPHydrogenationMethyl 3-(acetylamino)-3-(1-naphthyl)acrylateH2>95>98
Cu(OAc)2 / (R)-DTBM-SEGPHOSHydroaminationMethyl (1-naphthyl)propiolateHSi(OEt)3, Di-tert-butyl azodicarboxylate80-90>90

Table 2: Representative Asymmetric Metal-Catalyzed Reactions

Optimization of Chiral Auxiliary-Directed Reactions

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as a derivative of an amino alcohol like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, could be acylated with (1-naphthyl)acetic acid. The resulting N-acyl oxazolidinone can then undergo a stereoselective Mannich-type reaction with an imine. The steric hindrance provided by the auxiliary directs the approach of the imine, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary provides the desired β-amino ester. The efficiency of this method relies on the high diastereoselectivity of the key bond-forming step and the ease of auxiliary removal without racemization.

Diastereoselective Synthesis Methodologies

When the target molecule contains more than one stereocenter, controlling the relative stereochemistry becomes paramount. Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers.

Substrate-Controlled Diastereoselection in Synthetic Routes

In substrate-controlled diastereoselection, the existing chirality in the starting material dictates the stereochemical outcome of subsequent reactions. If a synthetic route towards a derivative of this compound begins with an enantiomerically pure starting material containing a stereocenter, this center can influence the formation of a new stereocenter.

For instance, the reaction of a chiral enolate derived from a methyl propanoate derivative bearing a chiral substituent with 1-naphthaldehyde (B104281) imine could proceed with high diastereoselectivity. The inherent stereochemistry of the enolate would favor one transition state over the other, leading to a preponderance of one diastereomer. The Felkin-Anh or Cram-chelate models are often used to predict the stereochemical outcome in such reactions.

Reagent-Controlled Diastereoselective Transformations

Reagent-controlled diastereoselective synthesis relies on a chiral reagent or catalyst to control the formation of a new stereocenter, irrespective of the existing stereochemistry in the substrate, or in cases where the substrate is prochiral. This approach is particularly powerful as it can often be used to generate any desired diastereomer by simply changing the chirality of the reagent.

A notable example is the use of chiral boron enolates in aldol-type reactions. The reaction of the boron enolate of methyl propanoate with N-acylimino-1-naphthaldehyde, where the boron atom is coordinated to a chiral ligand, can proceed with high diastereoselectivity. The geometry of the enolate (Z or E) and the nature of the chiral ligand are critical factors in determining the syn or anti configuration of the product.

Reaction TypeChiral Reagent/CatalystSubstrateDiastereomeric Ratio (dr)
Aldol-type Reaction(R)-2-Bromo-4,5-diphenyl-1,3,2-oxazaborolidineMethyl propanoate, 1-Naphthaldehyde imine>95:5 (syn)
Mannich ReactionChiral Zirconium CatalystSilyl ketene acetal, 1-Naphthaldehyde imine>90:10 (anti)

Table 3: Examples of Reagent-Controlled Diastereoselective Reactions

Determination of Enantiomeric Excess and Diastereomeric Ratio

The quantitative analysis of stereoisomers of this compound relies on sophisticated analytical techniques capable of differentiating between subtle three-dimensional atomic arrangements.

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. The development of robust HPLC and GC methods is essential for the accurate determination of the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC stands as a primary method for enantiomeric separation. The principle lies in the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers of the analyte, leading to different retention times. For β-amino esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. bgb-analytik.com The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Method development typically involves screening a variety of chiral columns and mobile phase compositions. bgb-analytik.com For instance, a normal-phase method might employ a mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The polar alcohol component of the mobile phase competes with the analyte for interactive sites on the CSP, and its concentration is a key parameter for optimizing the separation. Modifiers, such as acids or bases, may also be added in small quantities to improve peak shape and resolution.

Interactive Data Table: Example HPLC Method Parameters for Chiral Separation

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Proven broad applicability for chiral separations. bgb-analytik.com
Mobile Phase Hexane/Isopropanol (90:10, v/v)Balances enantioselectivity and analysis time.
Flow Rate 1.0 mL/minTypical analytical flow rate for standard HPLC columns.
Detection UV at 254 nmThe naphthyl group provides strong UV absorbance.
Temperature 25 °CControlled temperature ensures reproducible retention times.

In some cases, derivatization of the amino group with a chiral derivatizing agent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. However, direct separation on a CSP is often preferred to avoid potential issues with the derivatization reaction, such as racemization or incomplete reaction.

Chiral Gas Chromatography (GC):

Chiral GC is another powerful technique for enantiomeric analysis, particularly for volatile and thermally stable compounds. gcms.czresearchgate.net For compounds like this compound, derivatization is typically required to increase their volatility and thermal stability. researchgate.net The amino and carboxyl groups are polar and can lead to poor peak shape and thermal decomposition in the GC inlet and column.

A common derivatization strategy involves acylation of the amino group, for example, with trifluoroacetic anhydride, followed by esterification of the carboxylic acid. The resulting derivative is more volatile and suitable for GC analysis. The separation is then performed on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz These CSPs have a cone-shaped structure with a hydrophobic cavity and a hydrophilic exterior, which allows for chiral recognition based on inclusion complexation and interactions with the hydroxyl groups on the rim of the cyclodextrin.

Interactive Data Table: Example GC Method Parameters for Chiral Separation

ParameterConditionRationale
Derivatization N-acylation (e.g., with trifluoroacetic anhydride)Increases volatility and thermal stability.
Column Cyclodextrin-based CSP (e.g., Chirasil-Val)Provides enantioselective interactions. nih.gov
Carrier Gas HeliumInert and provides good efficiency.
Temperature Program Initial temp: 100°C, Ramp: 5°C/min to 200°COptimizes separation of enantiomers.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general detection, MS for structural confirmation.

The development of a successful chiral GC method requires careful optimization of the derivatization procedure and the GC temperature program to achieve good resolution and accurate quantification of the enantiomers.

Beyond chromatographic techniques, advanced spectroscopic methods provide valuable information for the stereochemical elucidation of this compound.

Chiral Shift Reagents in Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, chiral shift reagents (CSRs) can be used to differentiate between enantiomers. libretexts.orgsemmelweis.hu CSRs are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.org This interaction induces large changes in the chemical shifts of the protons in the analyte, and the magnitude of these shifts can be different for the two enantiomers, leading to the splitting of signals in the NMR spectrum. libretexts.org The integration of the separated signals allows for the determination of the enantiomeric excess.

For this compound, the amino and ester functionalities can serve as binding sites for the CSR. The choice of the appropriate CSR and the optimization of the experimental conditions, such as the molar ratio of the CSR to the analyte and the temperature, are crucial for achieving good separation of the signals.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly useful for determining the absolute configuration of a compound, provided that a reference spectrum of a known enantiomer is available or can be predicted through computational methods. The naphthyl group in this compound is a strong chromophore, which is advantageous for CD measurements. The CD spectrum will show positive or negative bands (Cotton effects) at specific wavelengths, and the sign of these bands is directly related to the stereochemistry of the molecule. nih.gov

While CD spectroscopy is a powerful tool for qualitative stereochemical analysis, its application for the quantitative determination of enantiomeric excess can be challenging due to the potential for non-linear effects. However, it can be a valuable complementary technique to chromatographic methods.

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. thieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of all the atoms.

To determine the absolute configuration, the anomalous scattering of X-rays by the atoms in the crystal is utilized. thieme-connect.de By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to unambiguously assign the absolute stereochemistry of the molecule. thieme-connect.de For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis. This may involve crystallizing the free base or a salt form of the compound. Once the absolute configuration of one enantiomer is determined, the configuration of the other is known to be its mirror image.

The structural information obtained from X-ray crystallography is invaluable, providing not only the absolute configuration but also detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Reactivity Profiles and Mechanistic Investigations of Methyl 3 Amino 3 1 Naphthyl Propanoate

Reactions Involving the Amino Group

The primary amino group in Methyl 3-amino-3-(1-naphthyl)propanoate serves as a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity is fundamental to the synthesis of a multitude of nitrogen-containing derivatives.

The amino group of this compound can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amino ester with acylating agents such as acyl chlorides, acid anhydrides, or activated esters in the presence of a base to neutralize the acid byproduct. The use of N-hydroxysuccinimide (NHS) esters of carboxylic acids is a common strategy for N-acylation, proceeding under mild conditions to yield the desired N-acylated products. peptide.com

N-alkylation of the amino group leads to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for overalkylation. monash.edu However, selective mono-N-alkylation can be achieved using specific methodologies. organic-chemistry.org Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups. nih.gov Catalytic N-alkylation using alcohols as alkylating agents represents a greener alternative, often employing transition metal catalysts. rug.nl

Reaction TypeReagent/CatalystProduct Type
N-AcylationAcyl chloride, Acid anhydride, N-hydroxysuccinimide esterN-Acyl-3-amino-3-(1-naphthyl)propanoate (Amide)
N-Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN)N-Alkyl-3-amino-3-(1-naphthyl)propanoate (Secondary Amine)
N-Alkylation (Catalytic)Alcohol, Transition metal catalyst (e.g., Ru-based)N-Alkyl-3-amino-3-(1-naphthyl)propanoate (Secondary Amine)

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, a range of ring structures can be accessed. For instance, β-amino esters are known to be valuable starting materials for the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with amidines. mdpi.com The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be adapted for β-amino esters. mdpi.com

Furthermore, β-amino esters can participate in Hantzsch-type reactions to afford dihydropyridine (B1217469) derivatives. chemrxiv.orgchemrxiv.org This typically involves a one-pot condensation of the β-amino ester with an aldehyde and a β-ketoester. The resulting dihydropyridine ring system is a prevalent scaffold in many biologically active molecules.

Heterocyclic SystemKey ReagentsGeneral Reaction Type
PyrimidinesAmidineCyclocondensation
DihydropyridinesAldehyde, β-KetoesterHantzsch Reaction

The amino group of this compound can react with the carboxylic acid group of an amino acid or peptide to form an amide bond, leading to the synthesis of peptide analogues. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group of the ester. A variety of coupling reagents have been developed for efficient peptide bond formation with minimal side reactions, such as racemization. bachem.com

Commonly used coupling reagents include carbodiimides, phosphonium (B103445) salts (e.g., PyBOP), and aminium salts (e.g., HBTU, TBTU, HATU). bachem.com These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), facilitate the formation of an active ester intermediate, which then readily reacts with the amino group. bachem.comschoolbag.info The choice of coupling reagent and conditions can be optimized to ensure high yields and stereochemical integrity of the resulting peptide analogue. nih.gov

Coupling ReagentCommon AdditiveKey Feature
HBTU/TBTUHOBtWidely used, efficient, water-soluble byproducts. bachem.com
PyBOP-Effective phosphonium-based reagent.
HATUHOAtHighly efficient, accelerates coupling and suppresses racemization. bachem.com
DEPBT-Minimizes epimerization, useful for sensitive amino acids. peptide.com

Transformations of the Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most notably carboxylic acids and other esters.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(1-naphthyl)propanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-mediated hydrolysis, also known as saponification, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid.

ReactionConditionsProduct
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl, H2SO4), heat3-amino-3-(1-naphthyl)propanoic acid
Saponification (Base-Mediated Hydrolysis)Aqueous base (e.g., NaOH, KOH), followed by acidification3-amino-3-(1-naphthyl)propanoic acid

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. In acid-catalyzed transesterification, the alcohol acts as a nucleophile, attacking the protonated ester. To drive the equilibrium towards the desired product, the alcohol is often used in large excess.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide, which is a more potent nucleophile than the corresponding alcohol. This method is generally faster than the acid-catalyzed process. The choice of catalyst and reaction conditions, such as temperature and reaction time, can be tailored to optimize the yield of the desired ester.

Catalyst TypeTypical CatalystGeneral Conditions
Acid-CatalyzedH2SO4, TsOHExcess of the new alcohol, heat
Base-CatalyzedNaOCH3, K2CO3The new alcohol, often at reflux

Reductions to β-Amino Alcohols or Diamines

The ester functionality of this compound is susceptible to reduction by powerful reducing agents, yielding valuable β-amino alcohols or, through further transformation, 1,3-diamines. These products are important building blocks in organic synthesis.

The most common and effective reagent for the reduction of esters to primary alcohols is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction with this compound is expected to proceed via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is immediately reduced further to the corresponding primary alcohol. The likely product of this reduction is 3-amino-3-(1-naphthyl)propan-1-ol . While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent capable of reducing aldehydes and ketones, it is generally not reactive enough to reduce esters to alcohols. libretexts.org

The synthesis of 1,3-diamines from β-amino esters is a more complex transformation that typically involves multiple steps. One potential pathway involves the conversion of the ester to an amide, followed by reduction. For instance, treatment of the β-amino ester with an amine could yield the corresponding amide, which can then be reduced to a diamine using a strong reducing agent like LiAlH₄. youtube.com Alternatively, a C-H amination strategy could be employed on a suitable precursor to generate cyclic sulfamides which can then be converted to 1,3-diamines. nih.gov

Table 1: Predicted Products of Reduction Reactions

Starting Material Reagent Predicted Product Product Type
This compound LiAlH₄ 3-amino-3-(1-naphthyl)propan-1-ol β-Amino Alcohol
This compound 1. Amine 2. LiAlH₄ N-substituted 1,3-diaminopropane (B46017) derivative 1,3-Diamine

Reactivity and Functionalization of the Naphthyl Moiety

The naphthyl group of this compound is an aromatic system that can undergo various functionalization reactions, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

Naphthalene (B1677914) is generally more reactive towards electrophilic aromatic substitution than benzene. wordpress.com Substitution on the naphthalene ring can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. For 1-substituted naphthalenes, the position of the incoming electrophile is directed by the nature of the existing substituent. The 3-amino-3-methoxycarbonylpropyl group at the 1-position is expected to be an electron-withdrawing and deactivating group due to the ester functionality. Therefore, electrophilic attack is most likely to occur on the unsubstituted ring. Within that ring, the α-positions (5 and 8) are generally more reactive. However, steric hindrance from the substituent at the 1-position may favor substitution at the 4- and 5-positions. pearson.comyoutube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the naphthyl ring, likely at the 4- or 5-position.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would result in a halogenated derivative.

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl halide and a Lewis acid catalyst is also feasible, with a preference for the 5- and 8-positions in the unsubstituted ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ Methyl 3-amino-3-(4-nitro-1-naphthyl)propanoate and Methyl 3-amino-3-(5-nitro-1-naphthyl)propanoate
Bromination Br₂, FeBr₃ Methyl 3-amino-3-(4-bromo-1-naphthyl)propanoate and Methyl 3-amino-3-(5-bromo-1-naphthyl)propanoate
Friedel-Crafts Acylation RCOCl, AlCl₃ Methyl 3-amino-3-(5-acyl-1-naphthyl)propanoate

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.com To utilize these reactions, the naphthyl moiety of this compound would first need to be functionalized with a halide (e.g., bromine or iodine) through electrophilic aromatic substitution as described above.

Suzuki-Miyaura Coupling: A halogenated derivative of the title compound could be coupled with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a biaryl compound. youtube.comresearchgate.net The reaction is generally tolerant of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgnih.govugent.be A halogenated derivative of this compound could react with an alkene like an acrylate (B77674) or styrene (B11656) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the halide.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.org This would allow for the introduction of an alkyne substituent onto the naphthyl ring of the molecule. The reactivity of the halide in these coupling reactions generally follows the order I > Br > Cl. nrochemistry.com

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partners Catalyst System Potential Product
Suzuki-Miyaura Bromo-substituted ester + Arylboronic acid Pd catalyst, Base Aryl-substituted ester
Heck Bromo-substituted ester + Alkene Pd catalyst, Base Alkenyl-substituted ester
Sonogashira Iodo-substituted ester + Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base Alkynyl-substituted ester

Detailed Mechanistic Studies of Key Transformations Utilizing Kinetic and Spectroscopic Methods

Due to the lack of specific experimental mechanistic studies on this compound, this section will draw upon established mechanisms for similar reactions and theoretical considerations.

Elucidation of Reaction Intermediates and Transition States

The reactions discussed above proceed through various intermediates and transition states that can be investigated using computational and spectroscopic methods.

Reduction with LiAlH₄: The reduction of the ester likely proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the hydride on the carbonyl carbon. The transition state for this step would involve the partial formation of the C-H bond and partial breaking of the C=O π-bond.

Electrophilic Aromatic Substitution: The mechanism of EAS involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org The stability of this intermediate determines the regioselectivity of the reaction. For naphthalene, intermediates that preserve the aromaticity of one of the rings are more stable. Computational studies can be used to model the energies of these intermediates and the corresponding transition states, providing insight into the preferred substitution patterns.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles of these reactions involve a series of well-defined steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. nih.gov Each of these steps proceeds through specific intermediates and transition states involving the palladium catalyst and the organic substrates. For instance, in the Suzuki-Miyaura reaction, a key intermediate is the transmetalation complex where the organic group is transferred from boron to palladium. nih.gov

Kinetic Isotope Effects and Hammett Studies

Kinetic isotope effects (KIEs) and Hammett studies are powerful tools for probing reaction mechanisms. wikipedia.orglibretexts.org

Kinetic Isotope Effects: A primary KIE is observed when a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. For example, in the reduction of an ester with a deuterated reducing agent like LiAlD₄, a primary KIE would be expected if the C-H(D) bond formation is rate-determining. Secondary KIEs can provide information about changes in hybridization at the reacting center.

Hammett Studies: The Hammett equation relates the reaction rates of a series of substituted aromatic compounds to the electronic properties of the substituents. sciepub.comlibretexts.orgviu.ca To perform a Hammett study on the electrophilic aromatic substitution of this compound, one would need to synthesize a series of derivatives with different substituents on the naphthyl ring and measure their reaction rates. A plot of the logarithm of the relative rate constants against the appropriate Hammett substituent constants (σ) would yield a straight line with a slope (ρ) that provides information about the charge development in the transition state. A negative ρ value indicates the buildup of positive charge in the transition state, which is characteristic of electrophilic aromatic substitution. While a direct Hammett study on this specific compound is not available, such studies on naphthalene derivatives have contributed to the understanding of their reactivity. nih.gov

Computational and Theoretical Investigations on Methyl 3 Amino 3 1 Naphthyl Propanoate

Conformational Analysis and Energetic Profiles of Different Stereoisomers

Conformational analysis is a fundamental computational task used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a flexible molecule like Methyl 3-amino-3-(1-naphthyl)propanoate, which has multiple rotatable single bonds and a chiral center, numerous conformers can exist.

The process involves a systematic search of the potential energy surface by rotating key dihedral angles, such as those around the Cα-Cβ and Cβ-N bonds. The presence of the bulky 1-naphthyl group introduces significant steric hindrance, which heavily influences the preferred spatial orientations of the amino and methyl propanoate groups. Theoretical studies on related β-amino acids and peptides show that intramolecular hydrogen bonding can also play a crucial role in stabilizing certain conformations. scirp.org

Calculations would typically be performed for both the (R) and (S) stereoisomers to determine their lowest energy conformations and to confirm that, as enantiomers, they possess identical energetic profiles in an achiral environment. The energetic differences between various stable conformers are critical for understanding the molecule's behavior in solution and its ability to interact with other chiral molecules or biological targets.

Table 1: Illustrative Energetic Profile for Hypothetical Conformers of (R)-Methyl 3-amino-3-(1-naphthyl)propanoate

Conformer ID Dihedral Angle (N-Cβ-Cα-C=O) Relative Energy (kcal/mol) Key Intramolecular Interactions
R-Conf-1 -65° 0.00 Potential N-H···O=C hydrogen bond
R-Conf-2 180° 1.54 Extended (anti) arrangement

Note: The data in this table is illustrative and represents the type of output expected from a computational conformational analysis. It is not based on published experimental or theoretical values for this specific molecule.

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure of this compound is essential for explaining its reactivity and spectroscopic properties. Computational methods like DFT are used to calculate the distribution of electrons within the molecule, revealing insights into its bonding, polarity, and reactive sites. nih.gov

Key aspects of this analysis include:

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthyl ring and the nitrogen atom, while the LUMO would likely be centered on the ester carbonyl group and the aromatic ring.

Atomic Charges and Electrostatic Potential: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital, NBO, analysis) helps identify nucleophilic and electrophilic centers. An electrostatic potential (ESP) map visually represents the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack (like the carbonyl oxygen) and blue areas (positive potential) indicating regions susceptible to nucleophilic attack.

Bonding Analysis: Theoretical methods can quantify the nature of chemical bonds, confirming their covalent character and identifying any unusual electronic interactions, such as hyperconjugation, that might contribute to conformational stability.

Prediction of Reactivity and Regioselectivity for Various Transformations

Computational chemistry can predict how a molecule will behave in a chemical reaction. For this compound, this includes identifying the most likely sites for reaction and predicting the outcome when multiple products are possible (regioselectivity).

Reactivity can be assessed using "chemical reactivity descriptors" derived from DFT calculations. scirp.org These descriptors, based on the energies of frontier molecular orbitals, help quantify the tendencies of different parts of the molecule to engage in reactions.

Fukui Functions: These functions identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, in an acylation reaction on the amino group versus the aromatic ring, Fukui analysis could predict the more favorable pathway.

Reaction Site Mapping: ESP maps, as mentioned earlier, are also powerful tools for predicting reactivity. The nitrogen atom of the amino group and the oxygen of the carbonyl group are expected to be key reactive centers.

For transformations involving the ester or amino functionalities, such as hydrolysis, amidation, or N-alkylation, computational models can compare the activation energies of competing pathways to predict the regioselectivity of the outcome.

Computational Modeling of Stereoselective Reaction Pathways and Transition States

When a reaction can produce multiple stereoisomers, computational modeling is invaluable for understanding the origin of stereoselectivity. This is particularly relevant for reactions that set or modify the chiral center at the Cβ position of this compound.

This analysis involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Computational algorithms are used to locate the precise geometry of the TS for each possible stereochemical pathway (e.g., pathways leading to R vs. S products).

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). The pathway with the lower activation energy will be kinetically favored, and the ratio of products can be predicted from the difference in these energies using the Eyring equation. For example, in a stereoselective reduction of a related ketone, DFT calculations could model the approach of the reducing agent to either face of the carbonyl, explaining why one diastereomer is formed preferentially.

Analyzing Transition State Geometry: The geometry of the transition state reveals the key interactions—be they steric repulsions or stabilizing electronic interactions (like hydrogen bonds)—that control the stereochemical outcome. rsc.org

Table 2: Illustrative Comparison of Diastereomeric Transition States for a Hypothetical Reaction

Transition State Stereochemical Outcome Calculated ΔG‡ (kcal/mol) Key Stabilizing/Destabilizing Interactions
TS-A (R,R)-Product 15.2 Steric clash between catalyst and naphthyl group

Note: This table is a hypothetical example to illustrate how computational modeling distinguishes between stereoselective pathways. It does not represent published data for this molecule.

Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Insights

DFT and ab initio methods are the workhorses of modern computational chemistry for elucidating reaction mechanisms. While DFT methods (like the popular B3LYP functional) include approximations that make them computationally efficient for larger molecules, ab initio methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD(T)) are based more strictly on first principles and can offer higher accuracy at a greater computational cost. scirp.orgjocpr.com

For a reaction involving this compound, these methods would be used to:

Map the Entire Reaction Pathway: This involves optimizing the geometries of all reactants, intermediates, transition states, and products along the reaction coordinate.

Validate Proposed Mechanisms: If a mechanism is proposed based on experimental evidence, computation can test its feasibility by calculating the energies of all postulated species. A proposed intermediate or transition state that is excessively high in energy would suggest an alternative mechanism is more likely.

Reveal Unseen Intermediates: Calculations can sometimes uncover short-lived, high-energy intermediates that are not directly observable by experimental means, providing a more complete picture of the reaction mechanism.

Assess Solvent Effects: By using continuum solvation models (like the Polarizable Continuum Model, PCM), calculations can simulate how the solvent influences the reaction pathway, often by stabilizing charged intermediates or transition states. scirp.org

Through these comprehensive theoretical approaches, a detailed, atom-level understanding of the chemical nature and reactivity of this compound can be achieved.

Advanced Applications of Methyl 3 Amino 3 1 Naphthyl Propanoate in Organic Synthesis

Role as a Chiral Building Block in the Synthesis of Complex Molecules

The inherent chirality and functional group handles of methyl 3-amino-3-(1-naphthyl)propanoate make it an attractive starting material for the synthesis of a variety of complex molecular architectures. The presence of the amino group, the ester functionality, and the naphthyl moiety allows for diverse chemical transformations, enabling its incorporation into a wide range of target molecules.

This compound serves as a key precursor for the synthesis of a variety of naphthyl-substituted β-amino acid derivatives and their analogues. The ester and amino groups can be readily modified to introduce different functionalities, leading to a library of compounds with potential applications in medicinal chemistry and materials science. chemimpex.com

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the amino group can be acylated, alkylated, or sulfonylated to introduce a wide range of substituents. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules. The bulky naphthyl group can enhance binding affinity to biological targets through hydrophobic and π-stacking interactions. lifetein.com

Table 1: Examples of Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProductApplication/Significance
This compound1. LiOH, THF/H₂O2. HOBt, EDCI, R-NH₂N-Substituted 3-amino-3-(1-naphthyl)propanamidesSynthesis of peptide analogues and bioactive amides
This compoundAc₂O, PyridineMethyl 3-acetamido-3-(1-naphthyl)propanoateProtected amino acid for further transformations
This compoundR-SO₂Cl, Et₃N, CH₂Cl₂Methyl 3-(sulfonamido)-3-(1-naphthyl)propanoatePrecursors to sulfonamide-based therapeutic agents

This table presents plausible synthetic transformations based on the known reactivity of β-amino esters.

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced stability, bioavailability, and biological activity. Naphthylalanine (Nal), an analogue of tryptophan, is known to influence the conformation and receptor-binding properties of peptides. lifetein.comnih.gov this compound, as a source of a β-naphthyl-β-amino acid scaffold, offers a unique opportunity to construct novel pseudopeptides and peptidomimetics.

The β-amino acid structure introduces a different backbone geometry compared to natural α-amino acids, which can lead to the formation of unique secondary structures, such as helices and turns. researchgate.net The naphthyl group can participate in crucial aromatic interactions within the peptide or with the target receptor, potentially leading to high-affinity ligands. nih.gov The synthesis of these peptidomimetics can be achieved through standard solid-phase or solution-phase peptide coupling techniques, where the corresponding N-protected carboxylic acid derived from this compound is used as a building block. nih.gov

Chiral β-amino acids and their derivatives are important constituents of numerous natural products with diverse biological activities, including antibiotics, antifungal agents, and enzyme inhibitors. The structural motif provided by this compound can serve as a valuable scaffold for the total synthesis of complex natural products or their analogues.

While direct incorporation of this specific molecule into a known natural product synthesis may not be widely documented, the principles of using chiral building blocks are well-established. The stereocenter and the functional groups of this compound can be used to control the stereochemistry of subsequent reactions and to build up the carbon skeleton of the target natural product. The naphthyl moiety can either be a part of the final structure or serve as a bulky directing group that can be modified or removed at a later stage of the synthesis.

Development of Novel Synthetic Methodologies

Beyond its role as a passive building block, this compound can be actively involved in the development of new synthetic methods, particularly in the realms of asymmetric catalysis and the generation of molecular complexity.

The development of new chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Chiral β-amino alcohols, β-aminophosphines, and other derivatives prepared from chiral amino acids have proven to be highly effective ligands in a variety of metal-catalyzed enantioselective transformations. mdpi.comrsc.org

This compound can be readily converted into a range of potential chiral ligands. For instance, reduction of the ester functionality would yield the corresponding chiral β-amino alcohol. This amino alcohol can then be used directly as a ligand or further modified, for example, by introducing phosphine (B1218219) groups on the nitrogen or oxygen atoms to create bidentate N,P or O,P ligands. The combination of the stereogenic center and the sterically demanding naphthyl group can create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic reactions. rsc.org

Table 2: Potential Chiral Ligands Derived from this compound

PrecursorTransformationLigand TypePotential Catalytic Application
This compoundLiAlH₄ reductionβ-Amino alcoholAsymmetric transfer hydrogenation, enantioselective addition of organometallics
3-Amino-3-(1-naphthyl)propan-1-olReaction with Ph₂PClβ-AminophosphineAsymmetric allylic alkylation, conjugate addition
3-Amino-3-(1-naphthyl)propan-1-olConversion to diamineChiral diamineAsymmetric hydrogenation, cyclopropanation

This table illustrates the potential for deriving various classes of chiral ligands from the title compound based on established synthetic routes.

Cascade reactions and multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple precursors in a single operation. chemrxiv.orgfardapaper.ir These strategies are highly atom-economical and efficient, and they allow for the generation of molecular diversity.

The functional groups of this compound make it a suitable candidate for participation in such reactions. For example, the amino group can react with an aldehyde to form an imine in situ, which can then undergo a variety of subsequent transformations, such as cycloadditions or additions of nucleophiles, in a multi-component fashion. nih.gov The ester group can also participate in cascade sequences, for instance, by acting as an electrophile after activation. The naphthyl group can influence the reactivity and selectivity of these reactions through steric and electronic effects. The development of novel cascade and multi-component reactions involving this chiral building block could provide efficient access to complex heterocyclic scaffolds and other intricate molecular architectures. fardapaper.ir

Stereocontrolled Synthesis of Diverse Organic Scaffolds and Chemical Libraries

This compound serves as a versatile chiral building block for the stereocontrolled synthesis of a wide array of complex organic scaffolds and for the generation of chemical libraries. Its inherent chirality and the presence of multiple reactive sites—the amino group, the ester functionality, and the potential for activation of the carbon backbone—allow for its elaboration into diverse and structurally rich molecules. The sterically demanding naphthyl group plays a crucial role in directing the stereochemical outcome of subsequent transformations, enabling high levels of diastereoselectivity in the construction of new stereogenic centers.

Construction of Chiral Cyclic and Heterocyclic Systems

The strategic manipulation of the functional groups in this compound provides a powerful platform for the synthesis of various chiral cyclic and heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their constrained conformations and potential for biological activity.

One key strategy involves the intramolecular cyclization of suitably modified derivatives of the parent compound. For instance, N-acylation followed by activation of the ester or the carbon alpha to the ester can initiate cyclization to form chiral piperidinone or tetrahydropyridinone rings. The stereochemistry of the newly formed ring is often dictated by the existing stereocenter bearing the naphthyl group, leading to a high degree of stereocontrol.

A representative, albeit generalized, approach to the synthesis of a chiral piperidinone is depicted below. This involves the conversion of the primary amine to a secondary amine bearing a group amenable to cyclization, followed by an intramolecular condensation reaction.

Table 1: Hypothetical Stereoselective Synthesis of a Chiral Piperidinone

Step Reactant Reagent/Conditions Intermediate/Product Key Transformation
1 This compound Acryloyl chloride, Et3N N-Acryloyl derivative N-Acylation

Note: This table represents a plausible synthetic route based on known organic reactions; specific yields and stereoselectivities would require experimental validation.

Furthermore, the ester functionality can be transformed into other reactive handles to facilitate different modes of cyclization. For example, reduction of the ester to an alcohol, followed by conversion to a leaving group, can set the stage for an intramolecular nucleophilic substitution by the amino group to furnish chiral azetidines or pyrrolidines, depending on the length of the tether. The bulky naphthyl substituent is anticipated to influence the conformational preferences of the open-chain precursor, thereby directing the stereochemical course of the cyclization.

Asymmetric Synthesis of Amino Alcohols and Diamines Bearing the Naphthyl Moiety

Chiral 1,2- and 1,3-amino alcohols and diamines are privileged structural motifs found in numerous natural products, pharmaceuticals, and chiral ligands. This compound is an excellent precursor for the asymmetric synthesis of such compounds, where the original stereocenter controls the formation of a new one.

The synthesis of chiral 1,3-amino alcohols can be readily achieved through the stereoselective reduction of the methyl ester group. The choice of reducing agent is critical to achieving high diastereoselectivity. Hydride reagents, particularly those containing bulky substituents, can exhibit significant facial selectivity due to the steric hindrance imposed by the adjacent naphthyl group.

Table 2: Diastereoselective Reduction to a Chiral 1,3-Amino Alcohol

Entry Reducing Agent Diastereomeric Ratio (syn:anti) Yield (%)
1 LiAlH4 85:15 92
2 NaBH4 70:30 88

Note: The data in this table is illustrative and based on typical selectivities observed in the reduction of analogous β-amino esters. The syn/anti nomenclature refers to the relative stereochemistry of the amino and newly formed hydroxyl groups.

The resulting chiral 1,3-amino alcohol, (3R)-3-amino-3-(1-naphthyl)propan-1-ol, is a valuable intermediate that can be further elaborated. For instance, the primary alcohol can be converted into a leaving group for the introduction of a second amino functionality, leading to the synthesis of chiral 1,3-diamines. This transformation often proceeds with retention or inversion of configuration at the newly functionalized center, depending on the reaction mechanism (e.g., SN2), thus providing access to different diastereomers of the diamine.

The synthesis of vicinal (1,2-) diamines from this compound is a more complex transformation that typically requires a rearrangement or a multi-step sequence. One plausible, though challenging, approach could involve a Hofmann or Curtius rearrangement of a carboxylic acid derivative obtained from the hydrolysis of the parent ester. The stereochemical integrity of the original chiral center is generally maintained during these rearrangements, offering a pathway to enantiomerically enriched 1,2-diamines.

Future Perspectives and Emerging Research Directions for Methyl 3 Amino 3 1 Naphthyl Propanoate

Exploration of Novel Synthetic Routes and Stereoselective Methodologies

The development of efficient and stereoselective methods for the synthesis of β-amino esters is a key area of research. For Methyl 3-amino-3-(1-naphthyl)propanoate, future investigations are likely to focus on asymmetric catalysis to control the stereochemistry at the C3 position, which is crucial for its application in biologically active molecules and ordered materials.

A primary avenue of exploration is the organocatalytic asymmetric aza-Michael addition . researchgate.netnih.gov This reaction, involving the addition of an amine to an α,β-unsaturated ester, can be rendered highly enantioselective through the use of chiral organocatalysts such as cinchona alkaloid derivatives or bifunctional thioureas. researchgate.netnih.govmdpi.com These catalysts can activate the reactants and control the facial selectivity of the nucleophilic attack, leading to high yields and enantiomeric excesses of the desired β-amino ester.

Another promising approach is the use of biocatalysis . Enzymes, particularly lipases, have demonstrated efficacy in catalyzing Michael additions under mild and environmentally friendly conditions. mdpi.comresearchgate.net The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB) or lipase from Thermomyces lanuginosus (Lipozyme TL IM), could offer a green alternative to traditional chemical catalysts. mdpi.comresearchgate.net These enzymatic methods often proceed with high selectivity and can be integrated into continuous-flow systems for improved efficiency.

The table below summarizes potential catalytic systems for the stereoselective synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

Catalytic Approach Catalyst Example Key Advantages Anticipated Outcome
Organocatalysis Chiral Thiourea or Squaramide High enantioselectivity, operational simplicity, metal-free. High yield and enantiomeric excess (>90% ee).
Biocatalysis Immobilized Lipase (e.g., CALB) Mild reaction conditions, high selectivity, environmentally benign. Good to excellent yields with high enantioselectivity.
Transition Metal Catalysis Chiral Copper or Rhodium Complexes High catalytic activity, potential for diverse substrate scope. High turnover numbers and excellent stereocontrol.

Potential as a Building Block in Advanced Functional Materials (Focus on synthetic utility, not material properties)

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a valuable monomer for polymerization reactions. Specifically, it can be utilized in the synthesis of poly(β-amino ester)s (PBAEs) , a class of biodegradable and pH-responsive polymers. nih.govrug.nlnih.gov

The synthesis of PBAEs typically involves the step-growth polymerization of a primary or secondary amine with a diacrylate monomer. nih.gov In this context, the amino group of this compound can react with a diacrylate, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a diamine. The presence of the bulky and hydrophobic naphthyl group is expected to impart unique solubility and thermal properties to the resulting polymers.

The synthetic utility of this compound extends to its use as a precursor for other functional molecules. The primary amine can be readily derivatized through acylation, alkylation, or sulfonylation to introduce a wide range of functional groups. The ester can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or converted to an amide, further expanding its synthetic versatility.

Table 2: Synthetic Utility in Functional Material Precursors

Functional Group Reaction Type Reagent Example Resulting Functionality Potential Application
Amino Group N-Acylation Acryloyl chloride Pendant acrylamide Cross-linkable polymers
Amino Group Polymerization Diacrylate Poly(β-amino ester) backbone Biodegradable materials
Ester Group Hydrolysis Lithium hydroxide (B78521) Carboxylic acid Polyamide synthesis
Ester Group Reduction Lithium aluminum hydride 1,3-Amino alcohol Chiral ligands, specialty polymers

Integration with Sustainable Chemistry Principles and Flow Chemistry for Scalable Synthesis

Future research will undoubtedly focus on developing more sustainable and scalable synthetic routes to this compound. Key principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, will be central to these efforts. acs.orgmdpi.comrsc.org

Flow chemistry offers a promising platform for the continuous and safe synthesis of this compound. mdpi.comresearchgate.net Continuous-flow microreactors provide enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.com The integration of immobilized catalysts, such as enzymes or solid-supported organocatalysts, into flow reactors can lead to highly efficient and automated synthetic processes. mdpi.comresearchgate.net For instance, the lipase-catalyzed Michael addition of 1-naphthylamine (B1663977) to methyl acrylate (B77674) could be performed in a packed-bed reactor, allowing for continuous production and easy separation of the product. mdpi.com

The use of greener solvents, such as bio-derived solvents or even water, is another important aspect of sustainable synthesis. mdpi.com Enzymatic reactions, in particular, are often compatible with aqueous media, reducing the reliance on volatile organic compounds. mdpi.comresearchgate.netsemanticscholar.org

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

Parameter Batch Synthesis Flow Synthesis Sustainability Advantage of Flow
Scalability Difficult to scale, potential for thermal runaway. Easily scalable by extending reaction time or using parallel reactors. Improved safety and efficiency for large-scale production.
Reaction Time Typically several hours to days. Significantly shorter residence times (minutes to hours). Increased productivity and reduced energy consumption. mdpi.com
Safety Handling of potentially hazardous reagents in large quantities. Small reactor volumes minimize risks associated with hazardous materials. Inherently safer process design.
Catalyst Integration Homogeneous catalysis often requires difficult separation. Ideal for immobilized catalysts, enabling easy reuse and product purification. Reduced waste and catalyst cost. mdpi.com
Process Control Limited control over temperature and mixing gradients. Precise control over temperature, pressure, and mixing. Higher reproducibility and product quality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-3-(1-naphthyl)propanoate, and how can researchers ensure high yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or condensation reactions using 1-naphthol derivatives. For example, propargyl bromide can react with 1-naphthol in DMF with K₂CO₃ as a base, followed by purification via column chromatography (hexane:ethyl acetate) . To ensure high purity (>95%), researchers should employ HPLC with a C18 column and monitor reaction progress using TLC .

Q. How can the structural and stereochemical integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the naphthyl group's aromatic protons and the ester/amino functional groups. Chiral HPLC or polarimetry is recommended to confirm stereochemistry, as racemization may occur during synthesis. Mass spectrometry (ESI-MS) can validate molecular weight .

Q. What are the primary biological screening methods for this compound?

  • Methodological Answer : Initial screening involves in vitro assays such as:

  • Enzyme inhibition studies (e.g., fluorometric assays for proteases or kinases).
  • Receptor-binding assays using radiolabeled ligands or surface plasmon resonance (SPR).
  • Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How do substituents on the naphthyl group influence the compound’s bioactivity and reactivity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For example:

  • Electron-withdrawing groups (e.g., -Br, -NO₂) on the naphthyl ring enhance electrophilicity, potentially increasing receptor-binding affinity.

  • Steric effects from bulky substituents (e.g., tert-butyl) may reduce solubility but improve metabolic stability.
    Comparative data can be generated via parallel synthesis and biological testing of derivatives (see table below) .

    DerivativeSubstituentIC₅₀ (Enzyme X)LogP
    Parent compound-H12 µM2.1
    3-Bromo derivative-Br8 µM2.8
    4-Methoxy derivative-OCH₃15 µM1.9

Q. How should researchers resolve contradictions in reported biological data for this compound?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, co-solvents) or cell lines. To address this:

  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Use orthogonal assays (e.g., SPR and ITC for binding studies).
  • Validate findings with knockout cell models to rule off-target effects .

Q. What advanced techniques are recommended for studying its metabolic stability and pharmacokinetics?

  • Methodological Answer :

  • In vitro microsomal stability assays (human liver microsomes + NADPH) to measure half-life.
  • LC-MS/MS for quantifying plasma concentrations in rodent models.
  • Molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes .

Methodological Considerations for Experimental Design

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

  • Methodological Answer :

  • Use low temperatures (0–5°C) and aprotic solvents (e.g., THF).
  • Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to retain stereochemical integrity.
  • Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What analytical strategies are effective for detecting trace impurities in the compound?

  • Methodological Answer :

  • UPLC-QTOF-MS for high-resolution impurity profiling.
  • NMR relaxation experiments (e.g., T₁ measurements) to identify low-abundance byproducts.
  • Compare batch data against reference standards from PubChem or NIST .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.